(S)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole
CAS No.:
Cat. No.: VC18711752
Molecular Formula: C9H14N2S
Molecular Weight: 182.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2S |
|---|---|
| Molecular Weight | 182.29 g/mol |
| IUPAC Name | 4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1,3-thiazole |
| Standard InChI | InChI=1S/C9H14N2S/c1-6-7(2)12-9(11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3/t8-/m0/s1 |
| Standard InChI Key | CZVUSQZWKHWOLS-QMMMGPOBSA-N |
| Isomeric SMILES | CC1=C(SC(=N1)[C@@H]2CCCN2)C |
| Canonical SMILES | CC1=C(SC(=N1)C2CCCN2)C |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Architecture
The compound’s IUPAC name, 4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1,3-thiazole, reflects its bicyclic structure comprising a thiazole ring substituted at positions 4 and 5 with methyl groups and at position 2 with a (2S)-configured pyrrolidine moiety. The thiazole core (C3H3NS) provides aromaticity and electronic diversity, while the pyrrolidine substituent introduces stereochemical complexity and hydrogen-bonding potential.
Table 1: Key Structural and Molecular Data
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | C9H14N2S | |
| Molecular Weight | 182.29 g/mol | |
| Stereochemistry | (S)-configuration at pyrrolidine | |
| Canonical SMILES | CC1=C(SC(=N1)C2CCCN2)C | |
| Isomeric SMILES | CC1=C(SC(=N1)[C@@H]2CCCN2)C | |
| InChIKey | CZVUSQZWKHWOLS-QMMMGPOBSA-N |
The stereochemistry at the pyrrolidine nitrogen critically influences molecular interactions, as demonstrated by differential binding affinities in chiral environments. X-ray crystallography of analogous thiazoles reveals planar thiazole rings with puckered pyrrolidine groups, suggesting conformational flexibility .
Synthetic Methodologies
Laboratory-Scale Synthesis
The primary synthetic route involves a cyclization reaction between 2-bromo-4,5-dimethylthiazole and (S)-2-pyrrolidinylamine under alkaline conditions. Optimized protocols employ potassium carbonate in dimethylformamide (DMF) at 80–100°C, achieving yields of 68–72% after purification via recrystallization.
Mechanistic Overview:
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Nucleophilic Substitution: The amine attacks the electrophilic thiazole C2, displacing bromide.
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Ring Closure: Intramolecular cyclization forms the pyrrolidine-thiazole linkage.
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Stereochemical Retention: The (S)-configuration is preserved through chiral induction from (S)-2-pyrrolidinylamine.
Table 2: Representative Synthetic Conditions
| Parameter | Specification |
|---|---|
| Reactants | 2-bromo-4,5-dimethylthiazole, (S)-2-pyrrolidinylamine |
| Solvent | DMF |
| Base | K2CO3 (2.5 equiv) |
| Temperature | 90°C, 12 hours |
| Yield | 70% (after recrystallization) |
Industrial-scale production utilizes continuous flow reactors to enhance reproducibility and reduce byproduct formation. Post-synthetic modifications, such as N-alkylation or thiazole ring functionalization, enable diversification of the core structure .
Physicochemical Properties
Solubility and Stability
(S)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<1 mg/mL at 25°C). Thermal stability analyses indicate decomposition above 220°C, making it suitable for high-temperature reactions.
Spectroscopic Characterization
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IR Spectroscopy: Key peaks include ν(N-H) at 3254 cm⁻¹ (pyrrolidine) and ν(C=S) at 1120 cm⁻¹.
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NMR: ¹H NMR (CDCl3) displays pyrrolidine protons at δ 3.2–3.5 ppm (multiplet) and thiazole methyl groups as singlets at δ 2.4 ppm .
Research Advancements and Future Directions
Structural Optimization Studies
Recent efforts focus on side-chain modifications to enhance bioavailability. For example:
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N-Acylation: Improves metabolic stability by reducing hepatic oxidation.
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Methyl Group Replacement: Fluorine substitutions at C4/C5 increase electronegativity and target binding .
Emerging Therapeutic Applications
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